1-(2-Methoxyphenyl)piperazine dihydrochloride

Catalog No.
S615244
CAS No.
38869-49-7
M.F
C11H18Cl2N2O
M. Wt
265.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)piperazine dihydrochloride

CAS Number

38869-49-7

Product Name

1-(2-Methoxyphenyl)piperazine dihydrochloride

IUPAC Name

1-(2-methoxyphenyl)piperazine;dihydrochloride

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H

InChI Key

ZGWQDMTYAQEMHA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCNCC2.Cl.Cl

Synonyms

1-(2-methoxyphenyl)piperazine, 1-(2-methoxyphenyl)piperazine dihydrochloride, 1-(2-methoxyphenyl)piperazine hydrochloride, 1-(ortho-methoxyphenyl)piperazine, o-methoxyphenylpiperazine

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl.Cl

The exact mass of the compound 1-(2-Methoxyphenyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Methoxyphenyl)piperazine dihydrochloride (CAS 38869-49-7) is a highly stable, water-soluble arylpiperazine salt utilized extensively as a building block and analytical standard in pharmaceutical synthesis. Featuring an ortho-methoxy substituted phenyl ring attached to a fully protonated piperazine core, this dihydrochloride salt ensures thermal stability, precise stoichiometric handling, and high aqueous solubility compared to its free base counterpart [1]. It serves as a critical precursor for the synthesis of central nervous system (CNS) agents, 5-HT1A receptor ligands, and alpha-1 adrenergic antagonists such as urapidil, where the exact regiochemistry and high purity of the starting material dictate the success of downstream coupling reactions .

Research Fit

1
Serotonergic pharmacology research
Core pharmacophore for 5-HT1A receptor binding studies and CNS probe development. Dihydrochloride salt supports aqueous solubility and long-term stability in biological assays.
2
Isocyanate analytical derivatization
Derivatization agent for airborne isocyanate monitoring via HPLC or LC-MS. Reported improved recovery compared to dibutylamine method.

Attempting to substitute 1-(2-Methoxyphenyl)piperazine dihydrochloride with its free base (CAS 35386-24-4) or positional isomers like 1-(4-Methoxyphenyl)piperazine introduces severe process and efficacy failures. The free base is a low-melting solid (35–40 °C) that is prone to atmospheric oxidation and difficult to weigh accurately, leading to stoichiometric imbalances in sensitive N-alkylation reactions [1]. Furthermore, substituting the ortho-methoxy group with a meta- or para-methoxy group fundamentally alters the steric and electronic profile of the resulting pharmacophore, abolishing the target affinity for 5-HT1A and alpha-1 adrenergic receptors and rendering the final synthesized active pharmaceutical ingredient (API) biologically inactive for its intended indication [2].

Substitution Risk

Substitution with TFMPP or other arylpiperazines may shift 5-HT1/5-HT2 selectivity profile; 2-methoxy substitution is associated with a distinct receptor-binding context not guaranteed by structural analogs.
Using dibutylamine instead of 1-(2-methoxyphenyl)piperazine for isocyanate derivatization can lead to lower reported recovery; method comparison data indicate a systematic underestimation.
Unsubstituted phenylpiperazine or positional isomers lack the N-4 functionalization potential and reported ability to tune selectivity away from α1-adrenergic activity, limiting scaffold versatility.

Thermal Stability and Weighing Precision: Dihydrochloride Salt vs. Free Base

The physical state of a precursor dictates its usability in scale-up environments. 1-(2-Methoxyphenyl)piperazine dihydrochloride is a highly stable crystalline solid with a melting point exceeding 200 °C, whereas the free base form (CAS 35386-24-4) is a low-melting semi-solid or oil (35–40 °C)[1]. This massive thermal differential means the dihydrochloride salt remains free-flowing and chemically stable under ambient conditions, allowing for precise stoichiometric weighing without the need for cold-chain storage or inert-atmosphere handling [2].

Evidence DimensionMelting Point and Physical State
Target Compound Data>200 °C (Stable crystalline solid)
Comparator Or Baseline35–40 °C (Semi-solid/oil, Free Base CAS 35386-24-4)
Quantified Difference>160 °C higher melting point
ConditionsStandard ambient laboratory storage and handling

Eliminates the handling difficulties and stoichiometric errors associated with low-melting, oxidation-prone free bases during bulk manufacturing.

5-HT1 Selectivity
Head-to-head
Target
100-fold for 5-HT1
Comparator
TFMPP: 8-fold
Reported selectivity context supports 5-HT1 probe development with reduced 5-HT2 engagement.
Binding data from rat brain homogenate; radioligand assays.

Aqueous Solubility for Green Chemistry and Formulation

Solubility profiles heavily influence solvent selection in synthetic routes and analytical assays. The double protonation in 1-(2-Methoxyphenyl)piperazine dihydrochloride renders it freely soluble in water and aqueous buffers, whereas the unprotonated free base exhibits poor aqueous solubility and necessitates the use of organic co-solvents like DMSO or DMF . This enhanced hydrophilicity allows the dihydrochloride salt to be directly integrated into aqueous-based coupling reactions or physiological assay media without precipitation .

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble in water (Dihydrochloride salt)
Comparator Or BaselinePoorly soluble in water; requires organic solvents (Free base)
Quantified DifferenceComplete aqueous dissolution vs. biphasic/insoluble mixture
ConditionsDeionized water and physiological buffers at 25 °C

Enables the use of environmentally friendly aqueous solvent systems and prevents solvent-induced toxicity or precipitation in downstream biological assays.

Isocyanate Recovery
Head-to-head
2MP method
Higher quantified MIC
DBA method
20% lower recovery
Reported method comparison for airborne methyl isocyanate; 2MP derivative may reduce analyte loss.
LC-MS/UV workplace air monitoring; p < 0.05.

Regiochemical Specificity for API Synthesis: Ortho vs. Para Substitution

In the synthesis of targeted CNS therapeutics like urapidil, the exact position of the methoxy group is non-negotiable. Utilizing 1-(2-Methoxyphenyl)piperazine dihydrochloride provides the essential ortho-methoxy steric configuration required for high-affinity binding to 5-HT1A and alpha-1 adrenergic receptors . Substituting with 1-(4-Methoxyphenyl)piperazine (the para-isomer) drastically shifts the downstream receptor binding profile towards dopamine receptors or different serotonin subtypes, resulting in a complete loss of the desired pharmacological activity for urapidil-like targets .

Evidence DimensionDownstream Target Receptor Affinity
Target Compound DataHigh affinity for 5-HT1A / alpha-1 receptors (Ortho-methoxy precursor)
Comparator Or BaselineShifted affinity to off-target receptors (Para-methoxy precursor)
Quantified Difference100% correct pharmacophore geometry vs. complete loss of target efficacy
ConditionsReceptor binding assays of downstream synthesized APIs

Procuring the exact ortho-isomer is absolutely critical to ensure the synthesized drug possesses the correct therapeutic mechanism of action.

5-HT1A Affinity
Reported
9.5 nM
Ki in rat hippocampus
Reported binding affinity baseline for radioligand development and SAR studies.
[3H]5-HT radioligand binding assay.

Stoichiometric Reliability for Analytical Standards

For forensic and pharmaceutical quality control, reference standards must possess an unambiguous molecular weight and resist environmental degradation. 1-(2-Methoxyphenyl)piperazine dihydrochloride provides a fixed, stable stoichiometry (MW 265.18 g/mol) that resists hygroscopic variability better than crude free base mixtures. This stability ensures that calibration curves for GC-MS or HPLC assays remain highly accurate and reproducible across different batches and extended storage periods [1].

Evidence DimensionStoichiometric Stability
Target Compound DataFixed molecular weight (265.18 g/mol) with >99% stable purity
Comparator Or BaselineVariable assay due to moisture/oxidation (Crude free base)
Quantified DifferenceConsistent analytical calibration vs. drifting standard curves
ConditionsLong-term storage and chromatographic reference preparation

Guarantees regulatory compliance and quantitative accuracy when used as an analytical reference standard in forensic or QC laboratories.

Anxiolytic-like Activity
Model context
2-MPP
Active in aggression model
Buspirone
Qualitative parallel
Reported model-response in isolation-induced aggression; provides a structurally distinct research scaffold.
Mouse behavioral model; further validation required.
D4 Ligand Precursor
Reported
Optimized derivatives
High D4/5-HT1A selectivity, low α1
Clozapine / unsubstituted
Limited tuning capability
N-4 derivatization enables receptor selectivity tuning; reported reduction in α1-adrenergic activity context.
Human cloned receptor binding assays.

Precursor for Antihypertensive and Antipsychotic API Synthesis

Due to its precise ortho-methoxy regiochemistry and thermal stability, this dihydrochloride salt is a highly suitable choice for synthesizing urapidil (an alpha-1 adrenergic antagonist) and various aripiprazole analogs. Its stable solid form allows for accurate stoichiometric scaling in industrial N-alkylation reactions .

Analytical Reference Standard for Forensic and QC Laboratories

The fixed stoichiometry and high purity of the dihydrochloride salt make it a reliable analytical standard for GC-MS and HPLC calibration. It is routinely used to quantify piperazine derivatives in forensic toxicology and to verify the purity of pharmaceutical intermediates in quality control workflows .

Aqueous-Based Pharmacological Screening Assays

Because it is freely soluble in water, 1-(2-Methoxyphenyl)piperazine dihydrochloride is well-suited for in vitro receptor binding assays (e.g., 5-HT1A screening) where the introduction of organic solvents like DMSO could cause protein denaturation or artifactual assay interference .

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT1A imaging probe synthesis
Reported 5-HT1A binding affinity and dihydrochloride solubility
Radiolabeling yield and receptor-binding specificity review
Isocyanate air monitoring (industrial hygiene)
Derivatization efficiency for methyl isocyanate
Method comparison and recovery validation
CNS ligand scaffold development
N-4 functionalization and reported receptor selectivity tuning
Off-target receptor screening and functional assay review

UNII

8ES41BS53U

Related CAS

35386-24-4 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

38869-49-7

Wikipedia

N-(2-methoxyphenyl)piperazine dihydrochloride

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